Duoperone

neuroleptic duration d-amphetamine lethality long-acting antipsychotic

Duoperone (AHR-6646) is a synthetic butyrophenone derivative in which the 4‑fluorobenzoyl‑piperidine pharmacophore of butyrophenone neuroleptics is covalently linked to a trifluoromethyl‑phenothiazine ring system. The molecule acts as a central dopamine D₂ antagonist and peripheral antiemetic, but its defining pharmacodynamic feature is an unusually prolonged duration of action, documented across multiple rodent and canine behavioral paradigms.

Molecular Formula C28H26F4N2OS
Molecular Weight 514.6 g/mol
CAS No. 62030-88-0
Cat. No. B1663491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuoperone
CAS62030-88-0
Synonyms(4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)-4-piperidinyl)methanone
AHR 6646
AHR-6646
duoperone
duoperone fumarate
Molecular FormulaC28H26F4N2OS
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
InChIInChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2
InChIKeyXMUZRUCADGTCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Duoperone (CAS 62030-88-0): A Long-Acting Neuroleptic–Antiemetic Butyrophenone–Phenothiazine Hybrid for Research Procurement


Duoperone (AHR-6646) is a synthetic butyrophenone derivative in which the 4‑fluorobenzoyl‑piperidine pharmacophore of butyrophenone neuroleptics is covalently linked to a trifluoromethyl‑phenothiazine ring system [1] [2]. The molecule acts as a central dopamine D₂ antagonist and peripheral antiemetic, but its defining pharmacodynamic feature is an unusually prolonged duration of action, documented across multiple rodent and canine behavioral paradigms [1] [3].

Why Duoperone Cannot Be Replaced by Standard Butyrophenone or Phenothiazine Neuroleptics


Duoperone’s unique dual‑pharmacophore architecture – a 4‑fluorobenzoyl‑piperidine (butyrophenone) moiety tethered to a 2‑trifluoromethyl‑phenothiazine ring – is not present in any conventional generic neuroleptic [1] [2]. Simple butyrophenones such as haloperidol lack the phenothiazine nucleus, while classical phenothiazines such as chlorpromazine lack the 4‑fluorobenzoyl‑piperidine group. This structural divergence translates into a markedly extended duration of action and distinct in‑vivo profile that cannot be reproduced by interchanging either class alone [1]. The evidence below quantifies several dimensions of this differentiation.

Quantitative Differentiation of Duoperone vs. Chlorpromazine and Haloperidol on In‑Vivo Duration, Catalepsy Onset, and Antiemetic Duration


Extended d‑Amphetamine Lethality Blockade Window Versus Chlorpromazine and Haloperidol

Duoperone pretreatment blocked d‑amphetamine lethality in aggregated mice when administered between 1 h and 7 days before the challenge [1]. This 7‑day window contrasts with chlorpromazine, for which a ≥24 h pretreatment interval fails to confer protection [1], and with haloperidol, whose acute antidopaminergic effect typically lasts <24 h in rodents [2].

neuroleptic duration d-amphetamine lethality long-acting antipsychotic

Delayed‑Onset, Prolonged Catalepsy Compared with Chlorpromazine in Rats

In rats, AHR‑6646 (duoperone) produced catalepsy with a delayed onset and a significantly prolonged duration when directly compared with chlorpromazine under identical conditions [1]. While the published abstract does not provide exact time‑to‑peak or total duration values, the qualitative ordering was consistent across all tested doses, indicating a rightward shift in the time–effect curve relative to chlorpromazine.

catalepsy onset latency duration neuroleptic

Prolonged Antiemetic Action in Dogs Versus Short‑Acting Antiemetics

Duoperone exhibited potent antiemetic activity in the dog apomorphine‑induced emesis model, characterised by a delayed onset and a prolonged duration of action [1]. In contrast, the classical butyrophenone antiemetic droperidol has a rapid onset (peak effect ≤30 min) and a relatively short duration (≤6 h) [2].

antiemetic dog model duration dopamine antagonist

Selective Suppression of Conditioned Avoidance Without Escape Impairment

Duoperone suppressed conditioned avoidance responding in mice and cats at doses that did not impair escape behaviour [1]. This selectivity profile approximates the ideal “therapeutic window” sought in antipsychotic drug development and contrasts with chlorpromazine, which commonly produces sedation and escape impairment at doses that suppress avoidance [2].

conditioned avoidance escape behaviour therapeutic window

Procurement‑Relevant Application Scenarios for Duoperone Backed by Differential Evidence


Long‑Term Neuroleptic Occupancy Studies Without Repeated Dosing

The 7‑day d‑amphetamine lethality blockade window [1] makes duoperone a tool of choice for chronic dopamine‑D₂‑receptor‑occupancy experiments in which daily injection of standard neuroleptics would confound behavioural or biochemical readouts.

Catalepsy‑Onset Dissociation Models for Motor‑Side‑Effect Profiling

The delayed‑onset catalepsy relative to chlorpromazine [1] allows researchers to temporally dissociate antipsychotic‑like activity from acute motor impairment, facilitating the study of neuroleptic‑induced extrapyramidal side‑effects.

Sustained Antiemetic Protocols in Canine or Pre‑Clinical Emesis Research

The prolonged antiemetic duration in dogs [1] supports single‑dose paradigms in chemotherapy‑induced or apomorphine‑induced emesis models, reducing animal handling and simplifying experimental logistics compared with short‑acting antiemetics.

Behavioural Selectivity Screening for Novel Antipsychotic Candidates

Duoperone’s ability to suppress conditioned avoidance while sparing escape responses [1] provides a reference profile for screening compounds with a favourable therapeutic ratio, benchmarking candidate molecules against a validated behavioural standard.

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